9,10-Dihydrotetraphen-11(8H)-one
Description
9,10-Dihydrotetraphen-11(8H)-one (CAS: 60968-15-2) is a polycyclic aromatic ketone.
Properties
CAS No. |
60968-15-2 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
9,10-dihydro-8H-benzo[a]anthracen-11-one |
InChI |
InChI=1S/C18H14O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-2,4,6,8-11H,3,5,7H2 |
InChI Key |
JHIPBSSFIDSOLD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(=O)C1 |
Synonyms |
9,10-Dihydro-benz[a]anthracen-11(8)-one |
Origin of Product |
United States |
Comparison with Similar Compounds
9,10-Dihydroanthracene (CAS: 613-31-0)
- Molecular Formula : C₁₄H₁₂ (MW: 180.25 g/mol)
- Structural Differences : Lacks the ketone group present in 9,10-Dihydrotetraphen-11(8H)-one. It consists of three fused benzene rings with partial hydrogenation at the 9,10-positions.
- Applications : Primarily used in organic synthesis and materials science.
- Safety : Requires precautions for inhalation and ingestion, but hazards are less severe compared to the ketone derivative .
9,9-Dimethyl-12-(4-nitrophenyl)-9,10-dihydro-12H-benzo[a]xanthen-11(8H)-one
- Molecular Formula: C₂₅H₂₁NO₄ (MW: 399.44 g/mol)
- Structural Features : Contains a xanthene core fused with a benzopyran system, a nitro-substituted phenyl group, and two methyl groups. The ketone is at the 11th position.
- Biological Activity : Exhibits anti-inflammatory and antiviral properties due to the nitro group and extended conjugation .
- Synthesis : Prepared via a three-component reaction involving 2-naphthol, benzaldehyde derivatives, and cyclic diketones, catalyzed by ytterbium triflate .
- Key Difference : The nitro group enhances biological activity but increases environmental persistence compared to this compound.
9,10-Dihydro-9,9-dimethyl-11H-cyclohepta[a]naphthalen-11-one
- Structural Features : Combines a cycloheptane ring with a naphthalene system and a ketone. The dimethyl groups at the 9th position enhance steric stability.
- Applications : Likely used in fragrances or pharmaceuticals, given its classification under "Fragrances & Essences" .
Comparative Analysis Table
Research Findings and Implications
- Biological Relevance: The nitro and methyl substituents in the benzo[a]xanthenone derivative highlight how functionalization can enhance bioactivity, a strategy that could be applied to modify this compound for pharmaceutical use .
- Environmental Impact: Compounds with nitro groups (e.g., benzo[a]xanthenone) pose higher environmental risks, necessitating stricter disposal protocols compared to non-nitrated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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